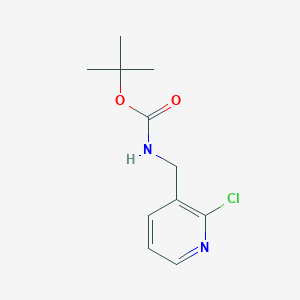
3-(Boc-aminomethyl)-2-chloropyridine
描述
3-(Boc-aminomethyl)-2-chloropyridine is a chemical compound that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected aminomethyl group at the 3-position and a chlorine atom at the 2-position The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-aminomethyl)-2-chloropyridine typically involves the protection of the aminomethyl group with a Boc group followed by chlorination of the pyridine ring. One common method involves the following steps:
Protection of Aminomethyl Group: The aminomethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Chlorination of Pyridine Ring: The protected aminomethyl pyridine is then subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-(Boc-aminomethyl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane at room temperature.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyridines with various functional groups.
Deprotection Reactions: Formation of 3-aminomethyl-2-chloropyridine.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
科学研究应用
3-(Boc-aminomethyl)-2-chloropyridine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: Employed in the development of novel materials with specific electronic or photonic properties.
Biological Research: Utilized in the study of enzyme inhibitors and receptor modulators.
作用机制
The mechanism of action of 3-(Boc-aminomethyl)-2-chloropyridine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that interact with biological targets such as enzymes or receptors. The Boc group provides stability during synthesis and can be removed to reveal the active amine functionality, which can then engage in hydrogen bonding, ionic interactions, or covalent bonding with the target.
相似化合物的比较
Similar Compounds
3-(Boc-aminomethyl)pyridine: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-3-(aminomethyl)pyridine: Lacks the Boc protection, making it more reactive but less stable during synthesis.
3-(Boc-aminomethyl)-5-bromopyridine: Contains a bromine atom instead of chlorine, which can influence reactivity and selectivity in coupling reactions.
Uniqueness
3-(Boc-aminomethyl)-2-chloropyridine is unique due to the presence of both the Boc-protected aminomethyl group and the chlorine atom. This combination allows for selective deprotection and substitution reactions, making it a versatile intermediate in organic synthesis and medicinal chemistry.
属性
IUPAC Name |
tert-butyl N-[(2-chloropyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-5-4-6-13-9(8)12/h4-6H,7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTHPLQSAWWVGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


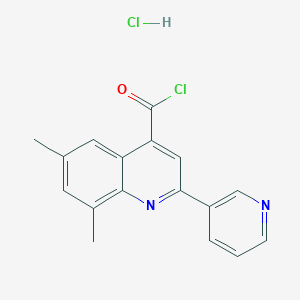
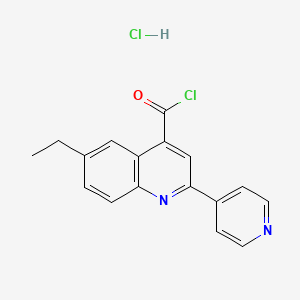
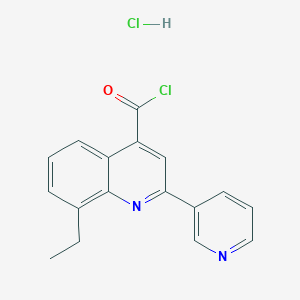
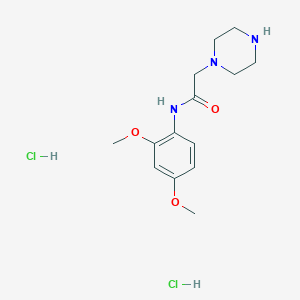
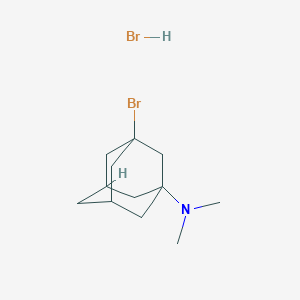
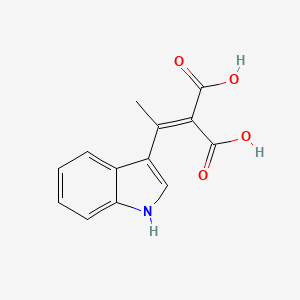
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
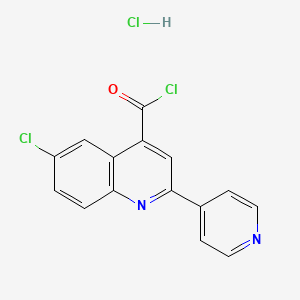
![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)
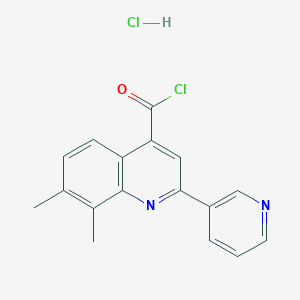
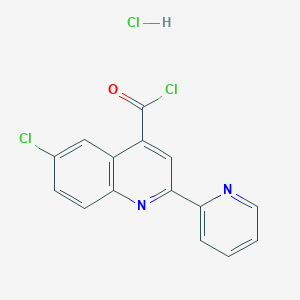
![5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1396776.png)
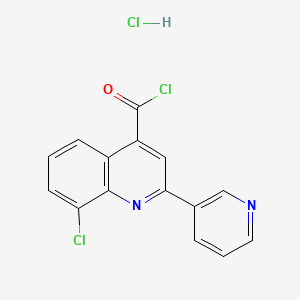
![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
